molecular formula C7H7ClN2O2 B3338831 (3-Chloro-4-nitrophenyl)methanamine CAS No. 1261498-17-2

(3-Chloro-4-nitrophenyl)methanamine

Cat. No.: B3338831
CAS No.: 1261498-17-2
M. Wt: 186.59 g/mol
InChI Key: LPJUIKHUOVDBLR-UHFFFAOYSA-N
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Description

(3-Chloro-4-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7ClN2O2 It is characterized by a benzene ring substituted with a chlorine atom at the third position, a nitro group at the fourth position, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-nitrophenyl)methanamine typically involves the nitration of 3-chlorotoluene to form 3-chloro-4-nitrotoluene, followed by the conversion of the methyl group to a methanamine group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent conversion to methanamine can be achieved through a series of steps including oxidation, reduction, and amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group transformations using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3-Chloro-4-aminophenylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Chloro-4-nitrobenzaldehyde or 3-Chloro-4-nitrobenzoic acid.

Scientific Research Applications

(3-Chloro-4-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methanamine: Similar structure but lacks the chlorine substituent.

    (3-Chloro-4-methylphenyl)methanamine: Similar structure but has a methyl group instead of a nitro group.

    (3-Chloro-4-aminophenyl)methanamine: Similar structure but has an amino group instead of a nitro group.

Uniqueness

(3-Chloro-4-nitrophenyl)methanamine is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions in various research and industrial contexts.

Properties

IUPAC Name

(3-chloro-4-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJUIKHUOVDBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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